molecular formula C7H7BFNO5 B2834136 6-Fluoro-3-methoxy-2-nitrophenylboronic acid CAS No. 2096340-28-0

6-Fluoro-3-methoxy-2-nitrophenylboronic acid

Cat. No. B2834136
CAS RN: 2096340-28-0
M. Wt: 214.94
InChI Key: GAKAWZITZBEOCP-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-2-nitrophenylboronic acid is a chemical compound with the molecular formula C7H7BFNO5 and a molecular weight of 214.95 .


Molecular Structure Analysis

The InChI code for 6-Fluoro-3-methoxy-2-nitrophenylboronic acid is 1S/C7H7BFNO5/c1-15-5-3-2-4 (9)6 (8 (11)12)7 (5)10 (13)14/h2-3,11-12H,1H3 . This code provides a specific textual representation of the molecule’s structure.


Chemical Reactions Analysis

Boronic acids, including 6-Fluoro-3-methoxy-2-nitrophenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . These reactions involve the coupling of chemically differentiated fragments with a metal catalyst .


Physical And Chemical Properties Analysis

6-Fluoro-3-methoxy-2-nitrophenylboronic acid has a molecular weight of 214.95 . It is typically stored at refrigerated temperatures .

Scientific Research Applications

Fluorescent Labeling and Sensing

6-Fluoro-3-methoxy-2-nitrophenylboronic acid and related compounds demonstrate potential in fluorescent labeling and sensing applications due to their unique photophysical properties. For instance, derivatives of fluorene, including those with substitutions similar to 6-fluoro-3-methoxy-2-nitrophenylboronic acid, show extremely high fluorescence quantum yields, making them excellent candidates for biochemical analysis. Such compounds are characterized by strong fluorescence, large Stokes' shifts in aqueous media, and high stability against light and heat. This stability and fluorescence behavior make them suitable for use as fluorescent labeling reagents, offering a method to detect and quantify biological and chemical substances in various environments (Hirano et al., 2004).

Synthesis and Characterization of Novel Compounds

Research has explored the synthesis and characterization of novel compounds utilizing boronic acids for creating materials with specific properties, such as enhanced fluorescence or improved catalytic activities. The study of pi-extended fluorene derivatives, including those with nitro groups, revealed compounds with high fluorescence quantum yield, demonstrating the potential for new fluorescent solvatochromic dyes. These compounds exhibit on-off emission behavior influenced by solvents, highlighting their applicability in developing sensitive and selective optical sensors (Kotaka et al., 2010).

Catalysis and Chemical Reactions

Boronic acids, including 6-Fluoro-3-methoxy-2-nitrophenylboronic acid, play a crucial role in catalysis and chemical synthesis. They serve as key intermediates in cross-coupling reactions, which are fundamental in constructing complex organic molecules. Studies demonstrate the effectiveness of fluoro-containing arylboronic acids in nickel(0)/tricyclohexylphosphine-catalyzed cross-coupling reactions, showing their ability to react efficiently and serve as general coupling partners in the synthesis of diverse organic compounds. This highlights their importance in medicinal chemistry and materials science, where precise molecular architecture is crucial (Chen et al., 2016).

Environmental Applications

Compounds related to 6-Fluoro-3-methoxy-2-nitrophenylboronic acid find applications in environmental chemistry, particularly in the degradation of pollutants. Studies on the photoassisted Fenton reaction reveal the capability of similar compounds to decompose persistent organic pollutants in water, offering a mild and effective method for treating pesticide wastes and potentially hazardous chemicals. This demonstrates the broader environmental significance of research on boronic acid derivatives and their potential in developing sustainable and efficient waste treatment technologies (Pignatello & Sun, 1995).

properties

IUPAC Name

(6-fluoro-3-methoxy-2-nitrophenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO5/c1-15-5-3-2-4(9)6(8(11)12)7(5)10(13)14/h2-3,11-12H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAKAWZITZBEOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1[N+](=O)[O-])OC)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methoxy-2-nitrophenylboronic acid

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